N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 354121-90-7
VCID: VC0477580
InChI: InChI=1S/C20H14N2O4/c23-18(21-13-7-8-16-17(9-13)26-11-25-16)10-22-15-6-2-4-12-3-1-5-14(19(12)15)20(22)24/h1-9H,10-11H2,(H,21,23)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3g/mol

N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide

CAS No.: 354121-90-7

Main Products

VCID: VC0477580

Molecular Formula: C20H14N2O4

Molecular Weight: 346.3g/mol

N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide - 354121-90-7

CAS No. 354121-90-7
Product Name N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide
Molecular Formula C20H14N2O4
Molecular Weight 346.3g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Standard InChI InChI=1S/C20H14N2O4/c23-18(21-13-7-8-16-17(9-13)26-11-25-16)10-22-15-6-2-4-12-3-1-5-14(19(12)15)20(22)24/h1-9H,10-11H2,(H,21,23)
Standard InChIKey HCGOQNQKMDKIRS-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
PubChem Compound 602757
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator